Selonsertib is an orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) []. ASK1, also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), plays a crucial role in cellular responses to various stresses including oxidative stress, endoplasmic reticulum stress, calcium influx, and infection []. Selonsertib is classified as a kinase inhibitor and is being investigated for its potential in treating inflammatory disorders, certain types of cancer, cardiovascular and neurodegenerative diseases, and diabetes [].
Selonsertib, also known as GS-4997, is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of liver diseases such as nonalcoholic steatohepatitis (NASH) and liver fibrosis. Selonsertib acts by modulating key signaling pathways involved in inflammation and fibrosis, making it a candidate for various clinical applications.
Selonsertib was developed by Gilead Sciences and has been investigated in several clinical trials, particularly focusing on its efficacy in patients with liver diseases. The compound's development was driven by the need for effective treatments targeting liver fibrosis and related conditions.
Selonsertib is classified as an ASK1 inhibitor. It belongs to the broader category of kinase inhibitors, which are compounds that inhibit the activity of specific kinases involved in cellular signaling pathways.
The synthesis of selonsertib involves several steps that focus on creating a compound with high selectivity for ASK1. The synthesis typically begins with the preparation of key intermediates through traditional organic chemistry techniques, including:
The synthetic route includes reactions such as amide bond formation and cyclization to yield the final product. The purity and identity of selonsertib are confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Selonsertib has a complex molecular structure characterized by its specific functional groups that confer its biological activity. The molecular formula is , and its structure includes:
The compound's molecular weight is approximately 286.33 g/mol. Structural analysis using X-ray crystallography or NMR provides insights into its three-dimensional conformation, which is crucial for understanding its interaction with ASK1.
Selonsertib undergoes various chemical reactions that are critical for its function as an ASK1 inhibitor. Key reactions include:
The kinetics of these reactions can be studied using enzyme assays that measure the inhibition of ASK1 activity in the presence of varying concentrations of selonsertib.
Selonsertib exerts its therapeutic effects primarily through the inhibition of ASK1, a key regulator in stress-induced apoptosis and inflammation. By blocking this pathway, selonsertib reduces:
Research indicates that selonsertib effectively reduces markers of fibrosis and inflammation in preclinical models, demonstrating significant potential in clinical settings for patients with liver disease .
Selonsertib appears as a white to off-white solid at room temperature. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water, which influences its formulation for therapeutic use.
Key chemical properties include:
Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability.
Selonsertib has been primarily investigated for:
Clinical trials have shown promising results, leading to further exploration of its efficacy and safety profiles across various patient populations .
Selonsertib binds the ATP-binding pocket of ASK1’s N-terminal kinase domain (residues 649–946) through competitive inhibition. Structural analyses reveal that selonsertib forms three hydrogen bonds: two with the hinge region residue Glu753 and one with the catalytic loop residue Leu760. The compound’s fluorophenyl moiety engages in hydrophobic interactions with Val757, Ala690, and Leu667, while its azabenzimidazole group occupies a hydrophobic cleft formed by Ile671 and Leu688 [4] [7]. This binding induces a conformational shift in the activation loop (T838 in humans, T845 in rodents), stabilizing ASK1 in an inactive state and preventing trans-autophosphorylation. The inhibitor exhibits high selectivity for ASK1 over 300 other kinases, attributed to its unique interaction with the P-loop cysteine residue (Cys784), which is absent in most kinases [7].
Table 1: Binding Affinity and Selectivity Profile of Selonsertib
Parameter | Value | Method |
---|---|---|
ASK1 pIC50 | 8.3 (20 nM) | HEK-293T cellular assay |
Kinase selectivity (S10) | >1,000-fold | Broad-panel kinase screening |
Key binding residues | Glu753, Leu760 | X-ray crystallography |
Hydrophobic interactions | Val757, Leu688 | Molecular dynamics simulation |
This binding mode underpins selonsertib’s potency, reducing ASK1 autophosphorylation by >92% in whole-blood lysates from clinical trials [1].
ASK1 activation triggers sequential phosphorylation of MAP2Ks (MKK4/7, MKK3/6) and terminal MAPKs (JNK, p38). Selonsertib disrupts this cascade by preventing ASK1-mediated activation of MKKs, thereby reducing phosphorylation of both JNK and p38. In rodent models of diabetic kidney disease, treatment with selonsertib (18 mg/day) suppressed renal p-p38 levels by 50–60% and p-JNK by 75% [1] [2]. Similarly, in hepatic stellate cells (HSCs), selonsertib (10–50 μM) inhibited ASK1-dependent phosphorylation of p38 and JNK, reducing proliferation by 70% and inducing apoptosis in activated HSCs [4] [5].
Table 2: Effects of Selonsertib on MAPK Pathway Components in Disease Models
Disease Model | p-p38 Reduction | p-JNK Reduction | Functional Outcome |
---|---|---|---|
Diabetic kidney disease | 50–60% | 70–75% | Reduced tubular fibrosis |
Liver fibrosis (DMN rats) | 68% | 72% | ↓ Collagen deposition |
Pulmonary emphysema (mice) | 55% | 60% | ↓ Alveolar destruction |
Compensatory MAPK activation mechanisms exist in humans. For example, in pulmonary arterial hypertension (PAH) trials (ARROW study), selonsertib failed to improve pulmonary vascular resistance despite preclinical efficacy, suggesting redundancy in MAPK activation pathways in clinical settings [9].
Under physiological conditions, ASK1 is sequestered in the cytosol by reduced thioredoxin-1 (Trx1). Oxidative stress oxidizes Trx1, triggering its dissociation from ASK1 and enabling kinase activation. Selonsertib reinforces this inhibitory mechanism by maintaining Trx1 in its reduced state through indirect modulation. In elastase-induced emphysema models, selonsertib (10 mg/kg) increased pulmonary Trx1 activity by 2.5-fold and reduced ROS levels by 40%, concomitant with elevated superoxide dismutase (SOD) and catalase activities [3]. This crosstalk attenuates mitochondrial ROS generation, preventing ASK1-mediated apoptosis in alveolar epithelial cells.
Key redox-related effects include:
Table 3: Selonsertib’s Impact on Oxidative Stress Markers
Marker | Change | Tissue/Model | Measurement Method |
---|---|---|---|
Thioredoxin activity | ↑150% | Lung (elastase model) | ELISA |
SOD activity | ↑35% | Kidney (DKD model) | Colorimetric assay |
Catalase activity | ↑28% | Liver (fibrosis model) | Spectrophotometry |
Malondialdehyde (MDA) | ↓50% | Plasma (MOSAIC trial) | Thiobarbituric acid assay |
Selonsertib reprograms gene expression networks governing extracellular matrix (ECM) deposition, inflammation, and cell death. RNA sequencing of kidneys from DKD patients in the MOSAIC trial identified 127 differentially expressed genes after selonsertib treatment, including downregulation of COL1A1 (↓52%), ACTA2 (α-SMA; ↓48%), and FN1 (fibronectin; ↓45%) [1] [2]. In hepatic stellate cells, selonsertib suppressed TGF-β1-induced transcription of TIMP1 (↓60%) and MMP9 (↓42%), disrupting ECM remodeling. Additionally, it inhibited pro-inflammatory cytokine genes (TNFα ↓35%; IL-1β ↓40%) and upregulated anti-fibrotic miRNAs like miR-29b [4] [5].
Mechanistic insights from transcriptomic analyses:
Table 4: Key Transcriptomic Changes Induced by Selonsertib
Gene/Pathway | Regulation | Function | Model |
---|---|---|---|
COL1A1, COL3A1 | ↓50–55% | Collagen synthesis | Liver/Kidney fibrosis |
ACTA2 (α-SMA) | ↓48% | Myofibroblast activation | HSC-T6 cells |
TNFα, IL-6 | ↓35–40% | Pro-inflammatory signaling | MOSAIC trial plasma |
miR-29b | ↑3.2-fold | Anti-fibrotic microRNA | DMN rat liver |
MMP9/TIMP1 ratio | ↑70% | ECM degradation capacity | LX-2 cells |
These changes correlate with functional improvements: reduced collagen deposition in liver biopsies and attenuated glomerulosclerosis in DKD patients with baseline eGFR <45 mL/min [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7